5-(1,3-苯并噻唑-2-基)-2-呋喃甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

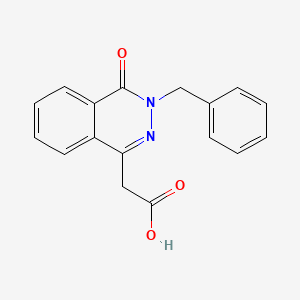

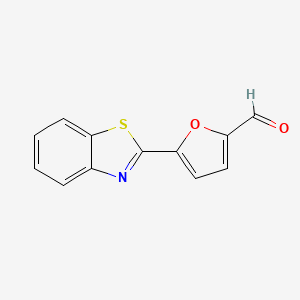

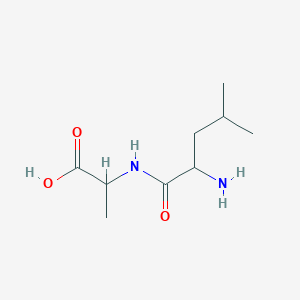

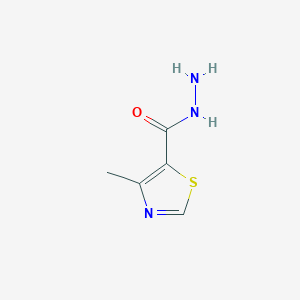

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is a compound that has been studied for its potential in the synthesis of various biologically active molecules and as a precursor in the design of antitumor agents. The compound features a benzothiazole moiety linked to a furan ring via an aldehyde group, which serves as a versatile functional group for further chemical modifications .

Synthesis Analysis

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde and its derivatives has been explored through various methods. One approach involves the reaction of substituted furan-2-carboxaldehydes with benzothiazolium salts to create highly conjugated systems with potential biological activity . Another method includes the multicomponent reactions that yield derivatives such as 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan- or thiophen-2-yl)prop-2-en-1-one, among others, which have been screened for antitumor properties .

Molecular Structure Analysis

The molecular structure of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is characterized by the presence of a benzothiazole ring and a furan ring. The benzothiazole ring is known for its electron-deficient nature, which can facilitate electrophilic substitution reactions. The furan ring, being electron-rich, can participate in various nucleophilic reactions. The aldehyde group serves as a reactive site for condensation reactions, making the molecule a valuable intermediate for the synthesis of more complex structures .

Chemical Reactions Analysis

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde undergoes various chemical reactions due to its reactive aldehyde group. It can form Schiff bases when reacted with amines, which can then be reduced to form novel amines or further reacted to yield amide derivatives . Additionally, it can react with compounds containing active methylene groups to form a variety of derivatives with potential antitumor activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde are not detailed in the provided papers, the properties can be inferred based on its molecular structure. The conjugated system of the benzothiazole and furan rings suggests that the compound may exhibit significant UV-Vis absorption, making it potentially useful in optoelectronic applications . The presence of the aldehyde group indicates that it would be reactive towards nucleophiles and could participate in condensation reactions to form heterocyclic compounds . The compound's solubility and stability would depend on the nature of the substituents and the reaction conditions under which it is synthesized and used .

科学研究应用

1. Anti-Tubercular Compounds

- Application Summary : Benzothiazole derivatives, including 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, have been synthesized and studied for their anti-tubercular properties .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis when compared with standard reference drugs .

2. Photochromic Compounds

- Application Summary : 5′-(1,3-Benzothiazol-2-yl)-substituted spiro [indoline-2,3′-naphthopyrans], a derivative of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, have been synthesized and studied for their photochromic and luminescence properties .

- Methods of Application : The specific methods of synthesis were not detailed in the source .

- Results : The synthesized compounds exhibited luminescence properties in both the cyclic and merocyanine forms .

3. Antimicrobial Agents

- Application Summary : A series of 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol and their derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities .

- Methods of Application : The specific methods of synthesis were not detailed in the source .

- Results : The synthesized compounds showed promising antibacterial activities against Escherichia coli and Staphylococcus aureus strains, and antifungal activity against Candida .

4. Green Chemistry

- Application Summary : Benzothiazoles, including 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, have played an important role in the field of green chemistry . They are used in the synthesis of various compounds through condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Methods of Application : One method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .

- Results : Various benzothiazoles were achieved in good yields .

5. Anti-Tuberculosis

- Application Summary : Benzothiazole derivatives, including 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, have been synthesized and studied for their anti-tuberculosis properties .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis when compared with standard reference drugs .

6. Antimicrobial Agents

- Application Summary : A series of 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol and their derivatives were synthesized and evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida .

- Methods of Application : The specific methods of synthesis were not detailed in the source .

- Results : The synthesized compounds showed promising antibacterial activities against Escherichia coli and Staphylococcus aureus strains, and antifungal activity against Candida .

4. Anti-Cancer

- Application Summary : Benzothiazole derivatives, including 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, have shown potential as anti-cancer agents . They have been found to exhibit a wide range of biological activities including anti-cancer .

- Methods of Application : The specific methods of synthesis were not detailed in the source .

- Results : The synthesized compounds showed promising anti-cancer activities .

5. Anti-Diabetic

- Application Summary : Benzothiazole derivatives have also been studied for their anti-diabetic properties .

- Methods of Application : The specific methods of synthesis were not detailed in the source .

- Results : The synthesized compounds showed promising anti-diabetic activities .

6. Anti-Inflammatory

未来方向

Benzothiazole derivatives have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new synthetic approaches and patterns of reactivity , as well as exploring the biological activities of these compounds .

属性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVOYONXUGCDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352474 |

Source

|

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde | |

CAS RN |

34653-56-0 |

Source

|

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)